molecular formula C30H29N5O5S B2614460 N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 959556-25-3

N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2614460
CAS No.: 959556-25-3
M. Wt: 571.65
InChI Key: QDQAKKNJFPQWNU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex polyheterocyclic core, integrating an imidazo[1,2-c]quinazolinone scaffold, which is a structure of high pharmacological relevance. The presence of the quinazolinone moiety suggests potential as a scaffold for investigating protein kinase inhibition, a mechanism critical in cancer research and signal transduction studies Source . The molecule is further functionalized with a thioacetamide linker and a phenethylamino group, which may influence its bioavailability and target binding affinity. Researchers can utilize this compound as a key intermediate or a lead structure in the development of novel enzyme inhibitors, particularly for kinases or other ATP-binding proteins. Its complex structure also makes it a valuable candidate for probing structure-activity relationships (SAR) to optimize potency and selectivity. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O5S/c1-39-20-12-13-25(40-2)23(16-20)32-27(37)18-41-30-34-22-11-7-6-10-21(22)28-33-24(29(38)35(28)30)17-26(36)31-15-14-19-8-4-3-5-9-19/h3-13,16,24H,14-15,17-18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQAKKNJFPQWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₄S

The structural representation includes:

  • A dimethoxyphenyl group.
  • An imidazoquinazoline core.
  • A thioacetamide moiety.

Biological Activity Overview

Research into the biological activity of this compound suggests several key areas of interest:

1. Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, imidazoquinazoline derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

2. Antimicrobial Activity

Compounds containing thioacetamide groups have demonstrated antimicrobial effects against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, inhibition of protein kinases or phosphatases could lead to altered cellular signaling, impacting cell growth and differentiation.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

Study ReferenceCompound StudiedBiological ActivityKey Findings
Imidazoquinazoline derivativeAnticancerInduced apoptosis in breast cancer cells via p53 pathway activation.
Thioacetamide analogAntimicrobialEffective against Gram-positive bacteria, inhibiting cell wall synthesis.
Phenethylamine derivativeEnzyme inhibitionInhibited protein kinase activity, reducing tumor growth in xenograft models.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as MAPK/ERK and PI3K/Akt, leading to altered cellular responses.
  • Induction of Apoptosis : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins can lead to programmed cell death in cancer cells.
  • Inhibition of Metabolic Enzymes : By targeting specific enzymes involved in metabolism and biosynthesis, the compound could disrupt essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The compound’s uniqueness lies in its hybrid architecture, combining imidazoquinazolinone, thioacetamide, and phenethylamino moieties. Below is a comparative analysis with analogous molecules from the evidence:

Compound Core Structure Key Functional Groups Synthetic Pathway Potential Applications
Target Compound Imidazo[1,2-c]quinazolinone Thioacetamide, phenethylamino, dimethoxyphenyl Not specified (likely multi-step cyclization) Kinase inhibition, antimicrobial agents
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () 1,3,4-Thiadiazole Acetamide, trichloroethyl, phenyl Cyclization in H2SO4 Heterocyclic intermediates, crystallography
Flumetsulam () Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Not specified Herbicide (ALS inhibitor)
Oxadixyl () Oxazolidinyl Methoxyacetamide, dimethylphenyl Not specified Fungicide (oomycete control)

Hydrogen Bonding and Crystallography

  • The thioacetamide group in the target compound may engage in weaker hydrogen bonds (C=S···H-N) compared to the stronger C=O···H-N interactions in acetamide derivatives (). This could influence solubility and crystal packing .

Bioactivity and Selectivity

  • The phenethylamino side chain in the target compound resembles motifs in kinase inhibitors (e.g., EGFR inhibitors), where basic amino groups enhance target binding. This contrasts with flumetsulam’s sulfonamide group, which disrupts plant acetolactate synthase .

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